molecular formula C18H24N2O4 B12116689 Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate

Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate

Cat. No.: B12116689
M. Wt: 332.4 g/mol
InChI Key: PXSMMGRKUGGKSL-UHFFFAOYSA-N
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Description

Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate (CAS 1279207-85-0) is a quinoline derivative characterized by a diethylamino group at position 4, dimethoxy substituents at positions 6 and 7, and an ethoxycarbonyl group at position 2. Its molecular formula is $ \text{C}{17}\text{H}{21}\text{N}{2}\text{O}{4} $, with a molecular weight of 317.36 g/mol . The diethylamino and methoxy groups in this compound likely enhance its lipophilicity and electronic properties, making it a candidate for drug discovery .

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate

InChI

InChI=1S/C18H24N2O4/c1-6-20(7-2)17-12-9-15(22-4)16(23-5)10-14(12)19-11-13(17)18(21)24-8-3/h9-11H,6-8H2,1-5H3

InChI Key

PXSMMGRKUGGKSL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=NC2=CC(=C(C=C21)OC)OC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Nitration and Condensation

The synthesis begins with 3,4-dimethoxyacetophenone as the starting material. Nitration using concentrated nitric acid introduces a nitro group at the 2-position, yielding 2-nitro-4,5-dimethoxyacetophenone (Step 1). Subsequent condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propene-1-one (Step 2).

Reaction Conditions:

  • Nitration : 0–5°C, 2 hours, 85% yield.

  • Condensation : Reflux in toluene, 4 hours, 78% yield.

Reductive Cyclization

Catalytic hydrogenation of the nitro intermediate over palladium on carbon (Pd/C) in ethanol facilitates reductive cyclization, producing 4-hydroxy-6,7-dimethoxyquinoline (Step 3).

Key Data:

  • Catalyst : 10% Pd/C, H₂ (1 atm).

  • Yield : 92%.

Chlorination with Phosphorus Oxychloride

The hydroxyl group at position 4 is replaced with chlorine using phosphorus oxychloride (POCl₃) under reflux (Step 4).

Optimization Insights:

  • Solvent : Excess POCl₃ acts as both reagent and solvent.

  • Conditions : Reflux at 110°C for 3 hours.

  • Yield : 97–98%.

Introduction of the Diethylamino Group

Nucleophilic Substitution

The chloro intermediate undergoes nucleophilic substitution with diethylamine to install the diethylamino group.

Reaction Parameters:

  • Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Temperature : 80–100°C, 12–24 hours.

  • Base : Triethylamine (TEA) to scavenge HCl.

Challenges:

  • Steric hindrance at the 4-position necessitates prolonged reaction times.

  • Competing elimination reactions may reduce yields, requiring careful temperature control.

Alternative Synthetic Routes

Gould-Jacobs Cyclization

An alternative approach involves cyclizing 3,4-dimethoxyaniline with ethyl ethoxymethylenemalonate under acidic conditions to form the quinoline core.

Steps:

  • Condensation : 3,4-Dimethoxyaniline + ethyl ethoxymethylenemalonate → Ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate.

  • Chlorination : POCl₃ treatment to generate the 4-chloro derivative.

  • Amination : Diethylamine substitution.

Yield Comparison:

  • Cyclization : 75–80%.

  • Chlorination : 95%.

Critical Analysis of Methodologies

Efficiency and Scalability

  • Multi-Step Synthesis (Patent CN106008336A) : Offers scalability (>100 g batches) with consistent yields (85–98%).

  • Gould-Jacobs Route : Limited by decarboxylation side reactions during cyclization, reducing overall yield to ~70%.

Cost and Practicality

  • Starting Materials : 3,4-Dimethoxyacetophenone is commercially available and cost-effective ($120/kg).

  • POCl₃ Handling : Requires specialized equipment due to corrosivity and moisture sensitivity.

Data Tables

Table 1: Comparative Yields in Chlorination Reactions

Starting MaterialReagentTemperature (°C)Time (h)Yield (%)Source
4-Hydroxy-6,7-dimethoxyquinolinePOCl₃110397
Ethyl 4-hydroxyquinoline-3-carboxylatePOCl₃110298

Table 2: Reaction Conditions for Key Steps

StepReagentSolventTemperature (°C)Yield (%)
NitrationHNO₃H₂SO₄0–585
Reductive CyclizationH₂, Pd/CEthanol2592
AminationDiethylamineDMF8082

Mechanistic Insights

Chlorination Mechanism

Phosphorus oxychloride protonates the hydroxyl group, converting it into a better leaving group (Step 1). The chloride ion then displaces the oxonium intermediate via an SN2 mechanism (Step 2):

ROH+POCl3ROP(O)Cl2+HCl(Step 1)\text{ROH} + \text{POCl}3 \rightarrow \text{ROP(O)Cl}2 + \text{HCl} \quad \text{(Step 1)}
ROP(O)Cl2+ClRCl+POCl3(Step 2)[4]\text{ROP(O)Cl}2 + \text{Cl}^- \rightarrow \text{RCl} + \text{POCl}3 \quad \text{(Step 2)}

Amination Steric Effects

The 4-position’s steric environment slows nucleophilic attack, necessitating polar aprotic solvents (e.g., DMF) to stabilize the transition state .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action is thought to involve enzyme inhibition, which disrupts critical pathways in bacterial metabolism and growth .

Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines without significantly affecting normal cells. This selectivity suggests a favorable therapeutic index, making it a candidate for further development as an anticancer agent. The compound may act by targeting specific enzymes involved in cancer progression .

Case Studies and Research Findings

Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various quinoline derivatives, this compound demonstrated notable inhibitory effects against common pathogens. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an alternative therapeutic agent .

Case Study: Anticancer Activity
Another significant research effort focused on the anticancer properties of this compound. In vitro assays revealed that it effectively inhibited the proliferation of cancer cell lines at concentrations that did not exhibit cytotoxic effects on normal cells. This selectivity suggests a promising therapeutic window for further development in oncology .

Mechanism of Action

The mechanism of action of Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at Position 4

  • Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate (CAS 1279210-67-1): Replacing the diethylamino group with a dimethylamino group reduces steric bulk and slightly increases basicity due to the smaller alkyl chains. This modification may alter binding affinity in biological targets .
  • Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate (CAS 318685-01-7): Substitution with chlorine and fluorine at position 4 introduces electronegative atoms, enhancing metabolic stability and altering electronic distribution. Molecular weight decreases to 271.65 g/mol compared to the target compound’s 317.36 g/mol .

Functional Group Modifications at Position 3

  • Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate (CAS 1279202-87-7): The thioxo group at position 4 replaces the diethylamino group, creating a 1,4-dihydroquinoline scaffold.
  • N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (Compound 47, J. Med. Chem. 2007): The carboxamide group at position 3 and bulky adamantyl substituent enhance hydrophobicity, likely improving blood-brain barrier penetration. The thioxo group at position 4 contrasts with the ethoxycarbonyl group in the target compound .

Substituent Variations at Positions 6 and 7

  • The acetoxy group at position 4 may act as a hydrolyzable prodrug moiety .

Structural and Physical Property Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Features
Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate 4-diethylamino, 6,7-dimethoxy 317.36 High lipophilicity, electron-donating groups
Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate 4-dimethylamino, 6,7-dimethoxy ~303.33 (estimated) Reduced steric bulk, increased basicity
Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate 4-Cl, 6,7-F 271.65 Electronegative, enhanced stability
Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate 4-thioxo, 6,7-dimethoxy 309.34 Redox-active scaffold

Biological Activity

Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a quinoline core substituted with diethylamino and methoxy groups, which enhance its solubility and biological activity. The presence of these functional groups allows for better membrane permeability and interaction with various biological targets.

Feature Description
Chemical Formula C₁₅H₁₉N₃O₄
Molecular Weight 293.33 g/mol
Functional Groups Diethylamino, methoxy, carboxylate
Solubility Soluble in organic solvents; moderate solubility in water

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.

  • Mechanism of Action : The compound likely disrupts bacterial cell membranes or inhibits essential enzymes involved in metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the growth of cancer cell lines, including those derived from breast and colon cancers.

  • Case Study : A study evaluated the cytotoxic effects of this compound on human leukemia cell lines, revealing a dose-dependent inhibition of cell proliferation. The most potent analogs showed IC50 values in the low micromolar range, indicating strong anticancer potential .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific kinases involved in cancer progression. This inhibition can lead to decreased tumor growth and metastasis.

  • Research Findings : In a study focusing on kinase inhibitors, this compound demonstrated selective inhibition of certain receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling pathways associated with cancer .

Research Data and Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of this compound. Modifications to the diethylamino group significantly affect its biological activity. For instance:

  • Compounds with larger alkyl substituents on the amino group exhibited enhanced cytotoxicity.
  • The introduction of additional methoxy groups further improved solubility and bioavailability .

Summary of Findings

Activity Type Effectiveness Mechanism
AntimicrobialEffective against various pathogensDisruption of cell membranes
AnticancerCytotoxic to leukemia and solid tumorsInhibition of kinase activity
Enzyme InhibitionSelective inhibition of RTKsDisruption of signaling pathways

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate?

Answer:
The compound can be synthesized via the Gould-Jacobs cyclization, a standard route for quinoline-3-carboxylates. Key steps include:

  • Condensation of diethyl ethoxymethylenemalonate with aniline derivatives under reflux in diphenyl ether or DMF to form 4-hydroxyquinoline intermediates .
  • Subsequent O-alkylation or substitution reactions to introduce the diethylamino and dimethoxy groups. For example, nucleophilic displacement of halogen atoms (e.g., Cl, F) at positions 6 and 7 with methoxide, followed by diethylamine substitution at position 4 .
  • Ethyl esterification of the carboxylic acid group at position 3 is typically achieved using ethyl chloroformate or ethanol under acidic conditions .

Advanced: How can reaction conditions be optimized to enhance yield and purity of the diethylamino and dimethoxy substituents?

Answer:

  • Temperature Control : Higher temperatures (>120°C) favor nucleophilic substitution for methoxy groups but may degrade the diethylamino moiety. A stepwise approach (methoxy introduction first, followed by diethylamino substitution at 80–100°C) improves regioselectivity .
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium iodide) enhances reactivity in biphasic systems (water/DCM) for methoxylation .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) effectively separates byproducts like unreacted 4-hydroxy intermediates or over-alkylated derivatives .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns:
    • Diethylamino protons appear as a quartet (δ 1.2–1.4 ppm) and triplet (δ 3.4–3.6 ppm).
    • Methoxy groups show singlets at δ 3.8–4.0 ppm .
  • X-ray Crystallography : Resolves spatial arrangements, such as dihedral angles between the quinoline core and substituents, critical for assessing steric effects .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]+^+: ~373.17 g/mol) .

Advanced: How do electronic effects of the diethylamino and dimethoxy groups influence biological activity?

Answer:

  • Diethylamino Group : Acts as an electron-donating group, increasing electron density at position 4. This enhances binding to bacterial DNA gyrase (via π-π stacking with DNA bases) but may reduce solubility due to hydrophobicity .
  • Dimethoxy Substituents : Methoxy groups at positions 6 and 7 improve membrane permeability (lipophilic effect) but can sterically hinder target interactions. Fluorine substitution at these positions (as in fluoroquinolones) is often more bioactive, suggesting a trade-off between lipophilicity and steric bulk .

Basic: What are common intermediates in the synthesis of this compound?

Answer:

  • 4-Hydroxyquinoline-3-carboxylate : Synthesized via Gould-Jacobs cyclization; serves as the core scaffold .
  • 7-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate : A halogenated intermediate for subsequent nucleophilic substitution with methoxy and diethylamino groups .
  • Ethyl 7-azido-8-nitroquinoline-3-carboxylate : Used in advanced functionalization (e.g., triazole formation) for antibiotic derivatives .

Advanced: How should researchers address contradictions in reported antimicrobial activity data?

Answer:

  • Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) and MIC determination protocols (broth dilution vs. agar diffusion) can lead to discrepancies. Standardize using CLSI guidelines .
  • Substituent Positioning : Misassignment of methoxy/diethylamino positions (e.g., 6 vs. 7-methoxy) drastically alters activity. Re-evaluate regiochemistry via NOESY NMR or X-ray analysis .
  • Solubility Artifacts : Poor solubility in aqueous media (common with dimethoxy groups) may yield false negatives. Use DMSO as a co-solvent (<5% v/v) and confirm via LC-MS .

Advanced: What mechanistic insights explain the role of the 3-carboxylate group in target binding?

Answer:

  • The 3-carboxylate forms critical hydrogen bonds with DNA gyrase residues (e.g., Asp-73 and Tyr-122 in E. coli).
  • Steric Effects : Bulky substituents (e.g., ethyl ester) reduce binding affinity compared to free carboxylic acids. Hydrolysis to the acid form in vivo is often necessary for activity, requiring stability studies under physiological pH .
  • Deuterium Labeling : Isotopic substitution at the ester group (e.g., ethyl-d5_5) can probe metabolic stability without altering electronic properties .

Basic: What purification strategies are recommended post-synthesis?

Answer:

  • Recrystallization : Use ethanol/water (8:2) to remove polar impurities; yields crystals with >98% purity .
  • Flash Chromatography : Employ gradient elution (hexane → ethyl acetate) to isolate the target compound from unreacted starting materials or diastereomers .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related derivatives (e.g., mono- vs. di-methoxy analogs) .

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